molecular formula C30H55NO5 B583592 [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate CAS No. 1356841-82-1

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate

Cat. No.: B583592
CAS No.: 1356841-82-1
M. Wt: 509.772
InChI Key: WENJWPDXCKEUOZ-LAJGZZDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is a chemical impurity associated with Orlistat, a well-known anti-obesity drug. Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. The presence of impurities like N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can affect the purity, efficacy, and safety of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat typically involves the modification of the Orlistat molecule. This can be achieved through various chemical reactions such as acetylation and de-formylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat would involve large-scale chemical processes with stringent quality control measures. The use of high-purity reagents, optimized reaction conditions, and advanced purification techniques are essential to minimize the presence of impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form

Scientific Research Applications

N-Desformyl N-Acetyl (S,S,R,S)-Orlistat has several applications in scientific research:

    Chemistry: Used as a reference standard for analytical methods to ensure the purity of Orlistat.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its effects on lipid metabolism and potential therapeutic uses.

    Industry: Utilized in the development and quality control of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat involves its interaction with enzymes involved in lipid metabolism. It may inhibit or modify the activity of these enzymes, leading to changes in the breakdown and absorption of fats. The specific molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Orlistat: The parent compound, widely used as an anti-obesity drug.

    N-Formyl Orlistat: Another impurity with a formyl group instead of an acetyl group.

    N-Acetyl Orlistat: A related compound with an acetyl group.

Uniqueness

N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is unique due to its specific structural modifications, which can influence its chemical and biological properties. Comparing it with similar compounds helps in understanding its distinct characteristics and potential implications in pharmaceutical applications.

Properties

IUPAC Name

[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55NO5/c1-6-8-10-12-13-14-15-16-17-19-25(35-30(34)27(21-23(3)4)31-24(5)32)22-28-26(29(33)36-28)20-18-11-9-7-2/h23,25-28H,6-22H2,1-5H3,(H,31,32)/t25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENJWPDXCKEUOZ-LAJGZZDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747533
Record name (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356841-82-1
Record name (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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